![molecular formula C14H16N6OS B4806868 (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4806868.png)
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Vue d'ensemble
Description
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes pyrazole and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their condensation with appropriate aldehydes and thiol-containing compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrazole and imidazole compounds.
Applications De Recherche Scientifique
(5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the pyrazole and imidazole rings allows for strong binding interactions with metal ions and other biomolecules, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-3-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- tert-Butyl carbamate
Uniqueness
Compared to similar compounds, (5E)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of pyrazole and imidazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(5E)-3-[(1-ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-3-19-8-11(6-16-19)9-20-13(21)12(17-14(20)22)4-10-5-15-18(2)7-10/h4-8H,3,9H2,1-2H3,(H,17,22)/b12-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMUPUHXYZJGPG-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C(=O)C(=CC3=CN(N=C3)C)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CN2C(=O)/C(=C\C3=CN(N=C3)C)/NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


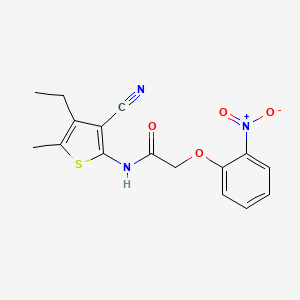
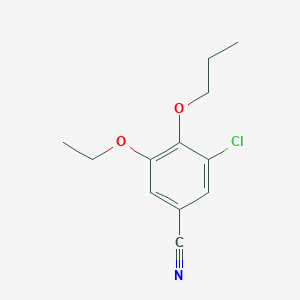
![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B4806799.png)
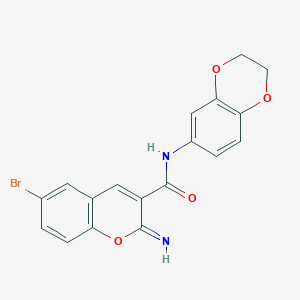
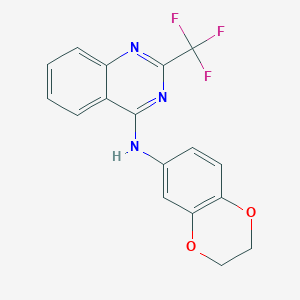
![N-{[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4806812.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4806814.png)
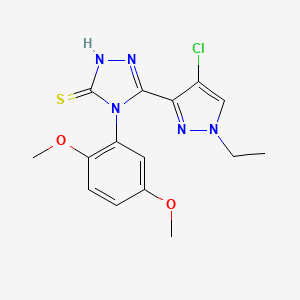
![3-isopropoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4806827.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4806831.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-(2-furylmethyl)thiourea](/img/structure/B4806847.png)
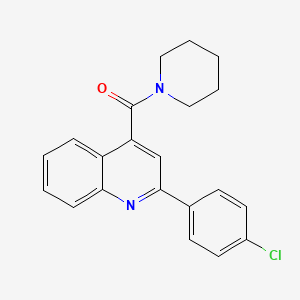
![N-[5-(azepan-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4806864.png)
![ethyl 4-{[3-(2-quinoxalinyl)phenoxy]methyl}benzoate](/img/structure/B4806882.png)
